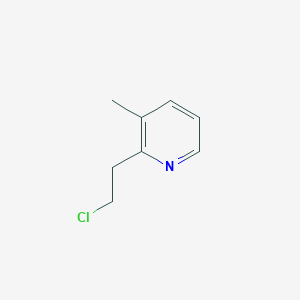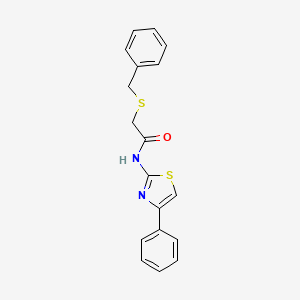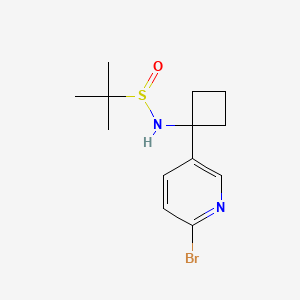
6-chloro-N-(3-methoxypropyl)-N,2-dimethylpyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-N-(3-methoxypropyl)-N,2-dimethylpyrimidin-4-amine is a chemical compound with the molecular formula C8H12ClN3O It is a pyrimidine derivative, characterized by the presence of a chlorine atom at the 6th position, a methoxypropyl group at the N-position, and two methyl groups at the 2nd position of the pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(3-methoxypropyl)-N,2-dimethylpyrimidin-4-amine typically involves the reaction of 6-chloropyrimidine with 3-methoxypropylamine under specific conditions. The reaction is carried out in a solvent such as ethanol, and a base like potassium carbonate is used as a catalyst. The yield of this reaction is reported to be around 60%.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to improve yield and purity, and ensuring compliance with safety and environmental regulations.
化学反応の分析
Types of Reactions
6-chloro-N-(3-methoxypropyl)-N,2-dimethylpyrimidin-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Condensation Reactions: The methoxypropyl group can participate in condensation reactions with other functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Condensation Reactions: Acid or base catalysts are often employed to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
科学的研究の応用
6-chloro-N-(3-methoxypropyl)-N,2-dimethylpyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It may be used in the production of dyes, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of 6-chloro-N-(3-methoxypropyl)-N,2-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
Similar Compounds
6-chloro-N-(3-methoxypropyl)pyrimidin-4-amine: Similar structure but lacks the two methyl groups at the 2nd position.
6-chloro-N-(3-methoxypropyl)-2-(methylthio)pyrimidin-4-amine: Contains a methylthio group instead of the dimethyl groups.
Uniqueness
6-chloro-N-(3-methoxypropyl)-N,2-dimethylpyrimidin-4-amine is unique due to the presence of both the methoxypropyl group and the two methyl groups at the 2nd position. This combination of functional groups can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
特性
分子式 |
C10H16ClN3O |
|---|---|
分子量 |
229.71 g/mol |
IUPAC名 |
6-chloro-N-(3-methoxypropyl)-N,2-dimethylpyrimidin-4-amine |
InChI |
InChI=1S/C10H16ClN3O/c1-8-12-9(11)7-10(13-8)14(2)5-4-6-15-3/h7H,4-6H2,1-3H3 |
InChIキー |
ZEUXCBRCFRAZAV-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC(=N1)Cl)N(C)CCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzo[b]thiophene-5-carboximidamide hydrochloride](/img/structure/B12960285.png)


![(1R,2S)-2-(Dibenzylamino)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol hydrochloride](/img/structure/B12960317.png)









